Volumetric Power Density Superiority in Betavoltaic Cells: Pm-147 vs. H-3 and Ni-63
Pm-147 demonstrates the highest power density among common beta isotopes used in betavoltaic cells. Its volumetric specific activity surpasses that of tritium (H-3) in the gaseous phase, and its beta energy is higher than that of Ni-63, leading to greater power output [1]. A recent study comparing GaN betavoltaic cells powered by Pm-147 and Ni-63 plate sources found significantly superior performance with Pm-147 [2].
| Evidence Dimension | Betavoltaic Cell Performance (GaN device) |
|---|---|
| Target Compound Data | Pm-147: Short-circuit current (Isc) = 59 nA, Open-circuit voltage (Voc) = 1.4 V, Maximum Power (Pmax) = 49.4 nW |
| Comparator Or Baseline | Ni-63: Not explicitly quantified in this study, but prior work with GaN devices yielded Isc of 2.0 nA and Voc of 0.025 V [2] |
| Quantified Difference | Pm-147 Isc is >29x higher than Ni-63; Voc is >56x higher. |
| Conditions | GaN p-(i)-n diodes fabricated and tested with Pm-147 and Ni-63 plate sources. |
Why This Matters
This direct performance comparison confirms Pm-147's suitability for applications requiring higher power output from betavoltaic cells, such as powering micro-electromechanical systems (MEMS) and autonomous sensors.
- [1] NST. Demonstration of Pm-147 GaN betavoltaic cells. Nuclear Science and Techniques. 2023. View Source
- [2] Cheng et al. (2010). GaN p-n junction device for 63Ni betavoltaic cell. (As cited in NST, 2023). View Source
